molecular formula C15H13ClO3 B1348847 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde CAS No. 306280-02-4

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde

Cat. No.: B1348847
CAS No.: 306280-02-4
M. Wt: 276.71 g/mol
InChI Key: LFWIJFJRPYJCEU-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde emerged from the broader field of vanillin derivative chemistry and substituted benzaldehyde research. While specific historical records of its initial synthesis are not extensively documented in the available literature, the compound's structural relationship to vanillin suggests its development was influenced by research into methoxybenzaldehyde modifications. The compound's creation date in chemical databases indicates formal recognition and characterization occurred in 2005, with the PubChem database recording its initial entry on July 7, 2005. This timing aligns with the expanding interest in chlorobenzyl-substituted aromatic compounds during the early 2000s, when researchers were actively exploring the synthesis and characterization of novel ether-linked aromatic systems.

The compound's emergence can be contextualized within the broader exploration of vanillin analogues and derivatives, where researchers sought to modify the fundamental vanillin structure through various substitution patterns. The incorporation of chlorobenzyl groups through ether linkages represents a strategic approach to introducing halogenated aromatic functionality while maintaining the aldehyde group essential for subsequent chemical transformations. This synthetic strategy reflects the evolving understanding of structure-activity relationships in aromatic aldehyde chemistry during the early twenty-first century.

Research documentation suggests that compounds bearing similar structural motifs have been investigated for their potential applications in organic synthesis, particularly in the formation of chalcone derivatives and related heterocyclic systems. The systematic development of such compounds reflects the ongoing quest to expand the chemical space of aromatic aldehydes available for synthetic applications. The compound's inclusion in major chemical databases and its availability from commercial suppliers indicates its established role within the broader chemical research community.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of its molecular architecture. The International Union of Pure and Applied Chemistry name for this compound is 4-[(2-chlorophenyl)methoxy]-3-methoxybenzaldehyde, which accurately reflects the substitution pattern and functional group arrangement. This nomenclature system clearly identifies the methoxy group at the 3-position, the chlorobenzyl ether linkage at the 4-position, and the aldehyde functionality, providing unambiguous structural identification.

Alternative nomenclature systems recognize this compound through various synonyms that emphasize different aspects of its structure. These include this compound, which maintains the benzyl terminology to describe the methylene bridge, and Benzaldehyde, 4-[(2-chlorophenyl)methoxy]-3-methoxy-, which follows Chemical Abstracts Service naming conventions. The diversity of acceptable names reflects the compound's complex structure and the need for clear communication across different chemical disciplines and database systems.

From a structural classification perspective, this compound belongs to several important chemical categories. It is classified as an aromatic aldehyde due to the presence of the benzaldehyde functional group, which serves as the primary reactive center for many chemical transformations. Additionally, the compound functions as an aryl ether, characterized by the oxygen atom linking the chlorobenzyl group to the methoxybenzaldehyde core structure. The presence of both methoxy and chloro substituents places it within the broader category of substituted aromatic compounds, where electron-donating and electron-withdrawing groups influence the compound's reactivity and properties.

The compound's structural complexity arises from the combination of multiple functional groups within a single molecular framework. The methoxy group at the 3-position provides electron-donating character, while the chlorine atom in the benzyl substituent introduces electron-withdrawing effects. This electronic interplay creates a compound with nuanced reactivity patterns that can be exploited in various synthetic applications, particularly in the formation of more complex aromatic systems.

Properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-15-8-11(9-17)6-7-14(15)19-10-12-4-2-3-5-13(12)16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWIJFJRPYJCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351455
Record name 4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306280-02-4
Record name 4-[(2-chlorobenzyl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 2-chlorobenzyl chloride with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid.

    Reduction: 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorobenzyl and methoxy groups may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde with key analogs, focusing on substituent effects, physicochemical properties, and synthetic utility.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties/Findings References
This compound C₁₅H₁₃ClO₃ 2-Cl-benzyloxy, 3-OCH₃ Intermediate in γ-carboline synthesis; poor conversion (<10%) with other aldehydes .
2-Hydroxy-4-methoxybenzaldehyde C₈H₈O₃ 2-OH, 4-OCH₃ Lower molecular weight (152.15 g/mol); irritant; used in flavor/fragrance industries .
4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde C₁₆H₁₅BrO₃ 3-BrCH₂-benzyloxy, 3-OCH₃ Crystallographic C4–O2–C8 angle = 117.4°; used in X-ray diffraction studies .
4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxybenzaldehyde C₁₂H₁₀ClNO₃S 2-Cl-thiazole, 3-OCH₃ Higher polarity (S, N atoms); melting point 122–125°C; irritant; stored at 2–8°C .
2-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde C₁₅H₁₃ClO₃ 4-Cl-benzyloxy, 3-OCH₃ Structural isomer of the target compound; similar molecular weight but distinct reactivity .

Biological Activity

4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, a compound with the molecular formula C15H13ClO3 and a molecular weight of 276.71 g/mol, features a unique combination of functional groups that contribute to its potential biological activities. This compound is characterized by a benzaldehyde functional group, a methoxy group, and a chlorobenzyl ether moiety, which enhance its reactivity and interaction with biological targets. Recent studies have indicated that this compound may exhibit various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The structural representation of this compound can be depicted as follows:

C6H4(Cl)OC6H3(OCH3)CHO\text{C}_6\text{H}_4(\text{Cl})-\text{O}-\text{C}_6\text{H}_3(\text{OCH}_3)-\text{CHO}

This structure highlights the presence of the chlorobenzyl ether and methoxy groups, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties . It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, derivatives of this compound have shown significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound's effectiveness is attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and inhibition of angiogenesis .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been reported. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models. This property suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can bind to enzymes involved in metabolic pathways, altering their activity and leading to downstream effects on cellular processes.
  • DNA Interaction : It may also interact with DNA, affecting gene expression and contributing to its anticancer properties.
  • Receptor Modulation : The compound can modulate receptors involved in signaling pathways, influencing cellular responses to external stimuli.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessNotable Findings
AntimicrobialHighEffective against multiple bacterial strains
AnticancerModerateInduces apoptosis in MCF-7 and HCT-116 cell lines
Anti-inflammatoryModerateInhibits COX enzyme activity

Case Study: Anticancer Activity

A study evaluating the anticancer effects of this compound on MCF-7 cells revealed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. The study demonstrated that treatment with this compound led to marked cell death through apoptosis, confirmed by flow cytometry analysis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde, and how can reaction conditions be optimized for higher yields?

  • Methodology :

  • Key Step : Nucleophilic substitution between 3-methoxy-4-hydroxybenzaldehyde and 2-chlorobenzyl chloride in dry acetonitrile at ambient temperature for 24 hours .
  • Optimization :
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity compared to DCM or THF.
  • Stoichiometry : A 1.5:1 molar ratio of 2-chlorobenzyl chloride to aldehyde precursor ensures complete substitution .
  • Purification : Recrystallization from absolute ethanol yields >95% purity .
  • Table 1 :
SolventTemperature (°C)Reaction Time (h)Yield (%)
Acetonitrile252498
DCM254872

Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?

  • Techniques :

  • IR : A strong carbonyl stretch at ~1689 cm⁻¹ confirms the aldehyde group .
  • NMR :
  • ¹H NMR : A singlet at δ 9.8–10.2 ppm (aldehyde proton), δ 5.3–5.5 ppm (OCH₂Ar), and δ 3.8–4.0 ppm (methoxy group) .
  • ¹³C NMR : δ 190–192 ppm (aldehyde carbon), δ 70–72 ppm (OCH₂Ar) .
  • X-ray Crystallography : Orthorhombic crystal system with bond angles confirming steric effects from the 2-chloro substituent .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

  • Stability :

  • Thermal : Decomposes above 150°C; store at 2–8°C in airtight containers .
  • Light Sensitivity : Degrades under prolonged UV exposure; use amber vials .
    • Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity or intermolecular interactions of this compound in drug discovery?

  • Approach :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electron density at the aldehyde group for nucleophilic attack .
  • Docking Studies : Simulate binding to biological targets (e.g., kinases) using AutoDock Vina; the 2-chloro group enhances hydrophobic interactions .
    • Data Contradictions : Experimental IC₅₀ values may differ from computational predictions due to solvation effects not modeled in silico .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

  • Case Study :

  • Antimicrobial Activity : Conflicting MIC values (e.g., 8 µg/mL vs. 32 µg/mL) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion) .
  • Mitigation : Standardize protocols (CLSI guidelines) and use reference strains for cross-study validation .

Q. How does the 2-chlorobenzyl group influence regioselectivity in further functionalization reactions?

  • Mechanistic Insight :

  • The electron-withdrawing chloro group directs electrophilic substitution to the para position of the benzyl ring.
  • Example : Bromination with NBS in CCl₄ yields 4-bromo derivatives selectively .
    • Table 2 :
ReactionReagentProduct RegiochemistryYield (%)
BrominationNBS/CCl₄Para to Cl85
NitrationHNO₃/H₂SO₄Meta to OCH₃62

Q. What analytical challenges arise in quantifying trace impurities (e.g., dechlorinated byproducts) during synthesis?

  • Methods :

  • HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient; detect [M+H]⁺ at m/z 291.1 .
  • Limits : Impurities <0.1% require high-resolution MS (Q-TOF) for accurate mass identification .

Methodological Recommendations

  • Synthesis : Prioritize acetonitrile as solvent for kinetic control .
  • Characterization : Combine XRD and NMR to resolve stereochemical ambiguities .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin) to contextualize activity data .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Reactant of Route 2
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4-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde

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